molecular formula C7H10OS B14390931 6-(Methylsulfanyl)cyclohex-2-en-1-one CAS No. 88491-13-8

6-(Methylsulfanyl)cyclohex-2-en-1-one

Cat. No.: B14390931
CAS No.: 88491-13-8
M. Wt: 142.22 g/mol
InChI Key: KCPFDLFVACXKGP-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring with a methylsulfanyl group attached at the 6th position and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize efficient catalytic systems. These processes are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced reactors and continuous flow systems is common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents and catalysts are employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

6-(Methylsulfanyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological processes and chemical reactions, making the compound valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A structurally similar compound with a ketone group but without the methylsulfanyl group.

    6-Methyl-2-cyclohexen-1-one: Similar structure but with a methyl group instead of a methylsulfanyl group.

Uniqueness

6-(Methylsulfanyl)cyclohex-2-en-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

88491-13-8

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

6-methylsulfanylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10OS/c1-9-7-5-3-2-4-6(7)8/h2,4,7H,3,5H2,1H3

InChI Key

KCPFDLFVACXKGP-UHFFFAOYSA-N

Canonical SMILES

CSC1CCC=CC1=O

Origin of Product

United States

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